Boc-DL-Gly(Unk)-DL-Phe-OMe
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Overview
Description
Boc-DL-Gly(Unk)-DL-Phe-OMe is a synthetic compound used in various scientific research applications. It is a derivative of glycine and phenylalanine, modified with a tert-butoxycarbonyl (Boc) protecting group and a methyl ester (OMe) group. This compound is often utilized in peptide synthesis and other biochemical studies due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Gly(Unk)-DL-Phe-OMe typically involves the following steps:
Protection of Glycine: Glycine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Coupling with Phenylalanine: The Boc-protected glycine is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxyl group of phenylalanine with methanol (MeOH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Gly(Unk)-DL-Phe-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Coupling Reactions: Utilizes reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Hydrolysis: Produces Boc-DL-Gly(Unk)-DL-Phe-OH.
Deprotection: Yields DL-Gly(Unk)-DL-Phe-OMe.
Coupling Reactions: Forms dipeptides or longer peptide chains.
Scientific Research Applications
Boc-DL-Gly(Unk)-DL-Phe-OMe is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Biochemical Studies: Investigating enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Developing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-DL-Gly(Unk)-DL-Phe-OMe involves its role as a substrate or intermediate in biochemical reactions. The Boc group provides stability and protection during synthesis, while the ester group facilitates coupling reactions. The compound interacts with various molecular targets, including enzymes and receptors, through peptide bonds and other functional groups.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Phenylglycine: Similar structure but lacks the ester group.
Boc-DL-Tle-OH: Contains a tert-leucine residue instead of phenylalanine.
Boc-DL-Neopentylglycine: Features a neopentyl group instead of phenylalanine.
Uniqueness
Boc-DL-Gly(Unk)-DL-Phe-OMe is unique due to its combination of glycine and phenylalanine residues, along with the Boc and ester protecting groups. This combination provides specific reactivity and stability, making it valuable in peptide synthesis and other biochemical applications.
Properties
IUPAC Name |
methyl 2-[[2-(1,5-dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-14-16(13-23-26(14)5)18(25-21(29)31-22(2,3)4)19(27)24-17(20(28)30-6)12-15-10-8-7-9-11-15/h7-11,13,17-18H,12H2,1-6H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJDQUYBXULBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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